N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE
Description
N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorobenzyl group at the N1 position and a thiophene-2-carboxamide moiety at the C4 position. This compound is synthesized via a multi-step protocol involving the reaction of substituted benzoyl chlorides with intermediates such as 4-(4-aminophenylthio)-N-methylcarboxamide under basic conditions, as described in . The synthetic route emphasizes the use of potassium carbonate as a base and THF as a solvent, achieving moderate to high yields (up to 87%) for structurally related derivatives .
The compound’s structural uniqueness lies in its hybrid architecture, combining a pyrazole ring (known for metabolic stability) with a thiophene-carboxamide group (imparting electronic diversity).
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-5-3-11(4-6-12)9-19-10-13(8-17-19)18-15(20)14-2-1-7-21-14/h1-8,10H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONDMJHKYPVDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorobenzyl bromide with hydrazine to form 4-chlorobenzyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-thiophenecarboxylic acid chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Thiophene Hybrids
(a) 2-([1-(4-Methylphenyl)-1H-Pyrazol-4-yl]Carbonyl)Phenyl 2-Thiophenecarboxylate (CAS: 955964-93-9)
- Structure : Features a pyrazole ring linked to a thiophene-carboxylate ester instead of a carboxamide. The 4-methylphenyl substituent replaces the 4-chlorobenzyl group.
- Molecular Formula : C₂₂H₁₆N₂O₃S (Molar Mass: 388.44 g/mol) vs. C₁₆H₁₃ClN₄O₂S (360.82 g/mol for the target compound, inferred from ) .
- Linkage: The ester group in the analog is more hydrolytically labile than the carboxamide in the target, suggesting differences in metabolic stability .
(b) N-(4-Chlorophenyl)-2-([3-(1H-Pyrrol-1-yl)-2-Thienyl]Carbonyl)-1-Hydrazinecarboxamide (CAS: 478062-85-0)
- Structure : Incorporates a pyrrole ring fused to the thiophene and a hydrazinecarboxamide group.
- Molecular Formula : C₁₆H₁₃ClN₄O₂S (Molar Mass: 360.82 g/mol) .
- Key Differences: Electronic Profile: The pyrrole ring introduces additional π-electron density, which could influence binding interactions in biological systems.
Compounds with Chlorophenyl Substitutions
(a) (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione
- Structure : A triazole-thione derivative with dual 2-chlorophenyl groups.
- Key Differences :
- Core Heterocycle : The triazole-thione core differs from the pyrazole-thiophene system, leading to distinct electronic properties (e.g., higher aromaticity in triazole).
- Crystal Packing : Forms hydrogen-bonded hexamers (N–H···O/S interactions), suggesting stronger intermolecular forces than the target compound, which lacks such motifs in the available data .
Bioactive Thiophene Derivatives
(a) 1,3,4-Thiadiazole Derivatives ()
- Structure : Thiadiazole cores with pyrazole and nitrophenyl groups.
- Bioactivity : Exhibited antimicrobial activity against E. coli, B. mycoides, and C. albicans .
- Comparison :
- Electron-Deficient Moieties : The nitrophenyl group in thiadiazole derivatives introduces strong electron-withdrawing effects, contrasting with the 4-chlorobenzyl group’s moderate electronegativity in the target compound.
- Activity : While the target compound’s bioactivity is unreported, the thiadiazole derivatives highlight the importance of sulfur-containing heterocycles in antimicrobial design .
(b) N′-[(1E)-(4-Fluorophenyl)Methylidene]Thiophene-2-Carbohydrazide
- Structure : A thiophene-carbohydrazide with a 4-fluorophenyl substituent.
- Key Differences :
- Halogen Effects : Fluorine’s smaller size and higher electronegativity vs. chlorine may lead to differences in membrane permeability or target binding .
- Spectroscopic Properties : Characterization via ¹H/¹³C NMR and IR () provides a benchmark for comparing electronic environments in related compounds .
Biological Activity
N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, a related pyrazole compound demonstrated an IC50 value of 49.85 µM against various cancer cell lines, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative | A549 (Lung) | 49.85 |
| This compound | HCT116 (Colorectal) | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also well-documented. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives exhibited up to 93% inhibition of IL-6 at concentrations as low as 10 µM .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Pyrazole derivatives have been reported to possess notable antifungal and antibacterial activities. For example, compounds with similar structures demonstrated effective inhibition against various bacterial strains, suggesting a promising avenue for developing new antimicrobial therapies .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cancer cells and inflammatory pathways. The compound may inhibit key enzymes involved in cell proliferation and inflammation, leading to reduced tumor growth and inflammatory responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in vivo:
- Antitumor Efficacy : In a study involving xenograft models, a pyrazole derivative showed a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent.
- Inflammation Models : In models of acute inflammation, the administration of pyrazole derivatives resulted in decreased edema and lower levels of inflammatory markers, supporting their use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high yields of N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide?
- Methodology : Begin with a multi-step synthesis involving condensation of 4-chlorobenzyl chloride with pyrazole intermediates, followed by coupling to thiophene-2-carboxamide. Key steps include:
- Use of dichloromethane or ethanol as solvents under reflux (70–90°C) to enhance reaction efficiency .
- Catalytic bases like triethylamine to facilitate nucleophilic substitutions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
- Optimization : Monitor reaction progress with TLC and adjust stoichiometry of the 4-chlorophenylmethylpyrazole precursor to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Characterization Workflow :
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.2 ppm) and thiophene carboxamide (δ 6.8–7.3 ppm) to verify regiochemistry .
- X-ray crystallography : Resolve the chlorophenylmethyl group’s spatial orientation, confirming non-coplanarity with the pyrazole ring (torsion angle ~120°) .
- IR spectroscopy : Identify carbonyl stretching (1650–1680 cm⁻¹) and N–H bending (1550 cm⁻¹) to validate carboxamide formation .
Q. How to design preliminary biological activity screens for this compound?
- Assay Design :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against E. coli and C. albicans, with streptomycin as a positive control. Halogenated analogs (e.g., 4-chlorophenyl) often show enhanced activity due to lipophilicity .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin. Note that thiophene-carboxamide derivatives may exhibit selective toxicity via apoptosis pathways .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Approach :
- Molecular docking : Model interactions with biological targets (e.g., kinases or microbial enzymes) using AutoDock Vina. Prioritize residues within 4 Å of the chlorophenyl group for mutagenesis studies .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. methyl groups) with bioactivity. Hammett constants (σₚ ≈ 0.23 for 4-Cl) can predict binding affinity trends .
Q. What strategies resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Solubility Variability : Test compounds in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives in cell-based assays .
- Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to identify rapid degradation pathways that may explain inconsistent in vivo results .
- Synergistic Effects : Screen combinations with known antimicrobials (e.g., β-lactams) to uncover adjuvant potential masked in standalone tests .
Q. How to design analogs with improved pharmacokinetic profiles?
- Synthetic Modifications :
- Bioisosteric Replacement : Substitute the thiophene ring with benzothiazole to enhance metabolic stability (e.g., replace S with NH in the heterocycle) .
- Prodrug Strategies : Introduce ester groups at the carboxamide position to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .
- Halogen Engineering : Replace 4-Cl with 4-CF₃ to increase membrane permeability while retaining target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
